Significant Serum Elevation in Wilson's Disease Patients: TG(16:0/14:0/16:0) vs. Unsaturated Triacylglycerols
In an HR-MS untargeted lipidomics study of 34 Wilson's disease (WD) patients vs. 65 healthy controls (HC), TG(16:0/14:0/16:0) (2-myristyldipalmitin) was among eight saturated triacylglycerols that exhibited a statistically significant increase, meeting the stringent threshold of absolute log₂ fold-change ≥ 1 and false discovery rate (FDR) < 0.05 [1]. By contrast, two unsaturated TGs—TG(16:0/18:1/20:3) and TG(18:3/18:3/18:3)—were significantly decreased under the same criteria, demonstrating a disease-specific directional divergence between saturated and unsaturated TAG species [1]. This positions 2-myristyldipalmitin within a diagnostic lipid panel where its elevation, alongside seven other saturated TGs, contributes to distinguishing WD from HC, whereas unsaturated and phospholipid species move in the opposite direction [1].
| Evidence Dimension | Serum abundance change in Wilson's disease (WD) vs. healthy controls (HC) |
|---|---|
| Target Compound Data | TG(16:0/14:0/16:0): significantly increased; absolute log₂ FC ≥ 1, FDR < 0.05; exact FC value reported in study figures |
| Comparator Or Baseline | Unsaturated TGs—TG(16:0/18:1/20:3) and TG(18:3/18:3/18:3): significantly decreased; absolute log₂ FC ≥ 1, FDR < 0.05 |
| Quantified Difference | Opposite direction of regulation: saturated TG(16:0/14:0/16:0) increased while unsaturated TGs decreased, with both meeting |log₂ FC| ≥ 1 and FDR < 0.05 thresholds |
| Conditions | Human serum; UHPLC-HRMS lipidomics; 34 WD patients vs. 65 HC; data processed with multivariate statistics (PLS-DA); significance threshold: |log₂ FC| ≥ 1, FDR < 0.05 |
Why This Matters
This disease-specific elevation pattern makes 2-myristyldipalmitin a necessary component of any validated WD lipid biomarker panel; generic or isomerically undefined TAG 46:0 standards cannot substitute without risking loss of diagnostic specificity.
- [1] Liu, Y., et al. (2021). HR-MS Based Untargeted Lipidomics Reveals Characteristic Lipid Signatures of Wilson's Disease. Frontiers in Pharmacology, 12, 754185. https://doi.org/10.3389/fphar.2021.754185 View Source
